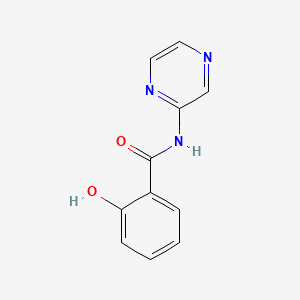

Benzamide, 2-hydroxy-N-pyrazin-2-yl-

Description

Contextualization within N-Pyrazinylbenzamide Derivatives Research

Benzamide (B126), 2-hydroxy-N-pyrazin-2-yl- is a prominent example of an N-pyrazinylbenzamide, a class of compounds that are investigated as "retro-amide" analogues of N-phenylpyrazine-2-carboxamides. nih.gov This structural reorientation, where the amide linker is reversed, has been a successful strategy in medicinal chemistry to explore new chemical space and potentially improve pharmacological properties. nih.gov Research into N-pyrazinylbenzamide derivatives is often driven by the search for novel antimicrobial agents. tandfonline.com These compounds are designed to mimic or improve upon the bioactivity of known compounds, with studies often comparing the efficacy of the "amide" versus the "retro-amide" structure. nih.gov

Significance of the 2-Hydroxy Substitution on the Benzene (B151609) Ring in Benzamide Scaffolds

The presence of a hydroxyl (-OH) group at the 2-position (ortho-position) of the benzene ring in the benzamide scaffold is of considerable importance for the biological activity of Benzamide, 2-hydroxy-N-pyrazin-2-yl-. Research has consistently demonstrated that this specific substitution pattern often leads to enhanced antimicrobial and antimycobacterial activity compared to other positional isomers (e.g., 4-hydroxy) or di-substituted analogues. tandfonline.com The 2-hydroxy group can participate in intramolecular hydrogen bonding, which can influence the conformation of the molecule and its interaction with biological targets. Furthermore, N-(5-Chloropyrazin-2-yl)benzamides featuring a 2-hydroxy substitution on the benzene ring have been shown to possess the broadest spectrum of activity, exhibiting efficacy against mycobacterial, bacterial, and fungal strains. nih.govnih.gov

Role of the Pyrazine (B50134) Moiety in Diverse Bioactive Chemical Compounds

The pyrazine ring is a key structural feature in a multitude of biologically active compounds, including several FDA-approved drugs. nih.gov This six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4 is a versatile scaffold in medicinal chemistry. Its electron-deficient nature and ability to act as a hydrogen bond acceptor are crucial for its interaction with various biological targets. nih.gov In the context of kinase inhibitors, for instance, the nitrogen atoms of the pyrazine ring can form critical hydrogen bonds within the ATP-binding pocket of the enzyme. nih.gov The pyrazine moiety is also considered a bioisostere of other aromatic rings like benzene and pyridine (B92270), allowing for its incorporation into drug candidates to modulate physicochemical and pharmacological properties.

Overview of Research Trajectories and Prominent Research Areas for Benzamide, 2-hydroxy-N-pyrazin-2-yl- Analogues

Research involving analogues of Benzamide, 2-hydroxy-N-pyrazin-2-yl- is predominantly focused on the discovery and development of novel antimicrobial agents to combat rising antimicrobial resistance. tandfonline.com A significant research trajectory involves "hit-expansion" studies, where a lead compound like 2-hydroxy-N-pyrazin-2-yl-benzamide is systematically modified to establish comprehensive structure-activity relationships (SAR). tandfonline.comnih.gov

Key areas of investigation for these analogues include:

Antibacterial Activity: A primary focus is on developing agents with high selectivity against specific bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com Research has shown that N-pyrazinylhydroxybenzamides exhibit promising activity against staphylococci. tandfonline.com

Antimycobacterial Activity: There is a strong emphasis on finding new treatments for tuberculosis. Analogues are frequently screened for their efficacy against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. nih.govnih.gov

Antifungal Activity: The broad-spectrum potential of these compounds is being explored, with studies investigating their activity against various fungal pathogens. nih.govmdpi.com

Kinase Inhibition: The pyrazine moiety is a known scaffold in kinase inhibitors, and research is extending to explore the potential of N-pyrazinylbenzamide analogues as anticancer agents by targeting protein kinases. nih.govnih.gov

Structural modifications in these research endeavors often involve:

Substitution on the pyrazine ring (e.g., with chlorine) to enhance potency. tandfonline.com

Isosteric replacement of the pyrazine ring with other heteroaromatics like pyridine to improve properties such as water solubility. tandfonline.com

Alterations of the substitution pattern on the benzamide ring to optimize biological activity.

The overarching goal of these research trajectories is to develop lead compounds with improved efficacy, selectivity, and pharmacokinetic profiles for a range of therapeutic applications.

Detailed Research Findings

Recent studies have provided valuable data on the antimicrobial properties of Benzamide, 2-hydroxy-N-pyrazin-2-yl- and its analogues. The following tables summarize key findings from this research.

| Compound | Substitution on Pyrazine Ring | MIC (μM) against MRSA |

|---|---|---|

| 2-hydroxy-N-pyrazin-2-yl-benzamide | Unsubstituted | 125 |

| N-(5-chloropyrazin-2-yl)-2-hydroxybenzamide | 5-Chloro | >500 |

| Compound | Substitution on Pyrazine Ring | MIC (μg/mL) against M. tuberculosis H37Rv |

|---|---|---|

| 2-hydroxy-N-pyrazin-2-yl-benzamide | Unsubstituted | 12.5 |

| N-(5-chloropyrazin-2-yl)-2-hydroxybenzamide | 5-Chloro | 12.5 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

94785-59-8 |

|---|---|

Molecular Formula |

C11H9N3O2 |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

2-hydroxy-N-pyrazin-2-ylbenzamide |

InChI |

InChI=1S/C11H9N3O2/c15-9-4-2-1-3-8(9)11(16)14-10-7-12-5-6-13-10/h1-7,15H,(H,13,14,16) |

InChI Key |

IBWJDRMQTGRCDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=CN=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications

Strategic Design and Synthesis of the Benzamide (B126), 2-hydroxy-N-pyrazin-2-yl- Core Structure

The construction of the Benzamide, 2-hydroxy-N-pyrazin-2-yl- core involves the formation of a stable amide bond between a salicylic (B10762653) acid moiety and a pyrazine (B50134) ring. Various synthetic strategies have been developed to achieve this, ranging from classical condensation reactions to modern catalyzed cross-coupling methods. The choice of method often depends on the desired purity, yield, and the presence of other functional groups.

Retro-amide Synthesis Approaches for N-Pyrazinylbenzamides

The synthesis of these retro-amides is typically achieved through standard amidation procedures. One common method involves the reaction of an activated carboxylic acid derivative (such as an acyl chloride) with an aminopyrazine. For the synthesis of the title compound, this would involve reacting a protected salicylic acid chloride (e.g., 2-acetoxybenzoyl chloride) with 2-aminopyrazine (B29847), followed by deprotection of the hydroxyl group. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the amide bond formation between salicylic acid and 2-aminopyrazine.

Two general methods (Method A and Method B) have been described for the synthesis of N-pyrazinylbenzamides. Method B, a modification of Method A, is performed under a nitrogen atmosphere with an extended work-up, generally providing higher yields (43–85%) compared to Method A (8–67%), which is performed without an inert atmosphere. nih.gov

Condensation Reactions for Core Scaffold Formation

Condensation reactions are a fundamental approach to forming the amide linkage in the Benzamide, 2-hydroxy-N-pyrazin-2-yl- scaffold. This typically involves the reaction of a salicylic acid derivative with 2-aminopyrazine, often with the removal of a water molecule. The reaction can be promoted by heat or the use of dehydrating agents. While direct condensation is possible, the reactivity of the starting materials can be enhanced by converting the carboxylic acid to a more reactive species, such as an acyl chloride or an ester.

For example, salicylic acid can be treated with thionyl chloride (SOCl₂) to form salicyl-oyl chloride, which is then reacted with 2-aminopyrazine in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. The hydroxyl group of salicylic acid may require protection (e.g., as an acetate (B1210297) ester) during this process to prevent unwanted side reactions, followed by a deprotection step to yield the final product.

Unexpected condensation products can sometimes arise. For instance, reactions involving 2-aminopyridine (B139424) (a related aminodiazine) with barbituric acid derivatives in DMF have been shown to yield unexpected condensation products, suggesting that reaction conditions must be carefully controlled. scielo.org.mx

Palladium-Catalyzed Cross-Coupling Reactions in Pyrazine-Benzamide Synthesis

Modern synthetic organic chemistry has increasingly relied on palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds, a strategy applicable to the synthesis of N-aryl benzamides. The Buchwald-Hartwig amination is a prominent example of such a reaction, where an aryl halide or triflate is coupled with an amine in the presence of a palladium catalyst and a suitable ligand.

In the context of synthesizing Benzamide, 2-hydroxy-N-pyrazin-2-yl-, this could involve the coupling of 2-halopyrazine (e.g., 2-chloropyrazine (B57796) or 2-bromopyrazine) with salicylamide (B354443) (2-hydroxybenzamide). This approach offers a powerful alternative to traditional condensation methods, often proceeding under milder conditions and with greater functional group tolerance. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., phosphine-based ligands like Xantphos or Josiphos), and base (e.g., NaOt-Bu, K₂CO₃) is crucial for the success of the reaction. While not explicitly detailed for this specific compound, the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives has been achieved via palladium-catalyzed amination reactions, demonstrating the utility of this approach for creating C-N bonds involving a pyrazine ring. researchgate.net

Derivatization Strategies and Analogue Development for Enhanced Bioactivity

Once the core Benzamide, 2-hydroxy-N-pyrazin-2-yl- scaffold is synthesized, its biological activity can be fine-tuned through various derivatization strategies. These modifications typically involve systematic substitutions on either the benzene (B151609) ring or the pyrazine moiety to explore the structure-activity relationships (SAR) and optimize the compound's therapeutic potential.

Systematic Substitution on the Benzene Ring for Modulating Activity

The benzene ring of the salicylamide portion of the molecule is a prime target for substitution to modulate bioactivity. The introduction of various functional groups at different positions can influence the compound's lipophilicity, electronic properties, and ability to interact with biological targets.

Research on related N-(5-chloropyrazin-2-yl)benzamides has shown that substitutions on the benzene ring significantly impact their antimycobacterial activity. For instance, derivatives with a hydroxy group at the 2- or 4-position of the benzene ring, or their acetylated precursors, have demonstrated a broad spectrum of activity against mycobacterial, bacterial, and fungal strains. nih.gov Furthermore, the introduction of short alkyl groups, such as methyl or ethyl at the 4-position, has also been found to be favorable for antimycobacterial activity. nih.gov

| Substitution on Benzene Ring (R) | Resulting Compound | Observed Bioactivity Trend |

|---|---|---|

| 2-OH | N-(5-chloropyrazin-2-yl)-2-hydroxybenzamide | Broad spectrum activity (mycobacterial, bacterial, fungal) nih.gov |

| 4-OH | N-(5-chloropyrazin-2-yl)-4-hydroxybenzamide | Broad spectrum activity (mycobacterial, bacterial, fungal) nih.gov |

| 4-CH₃ | N-(5-chloropyrazin-2-yl)-4-methylbenzamide | Good antimycobacterial activity against M. tuberculosis nih.gov |

| 4-CH₂CH₃ | N-(5-chloropyrazin-2-yl)-4-ethylbenzamide | Good antimycobacterial activity against M. tuberculosis nih.gov |

Chemical Modifications of the Pyrazine Moiety

The pyrazine ring is another key site for chemical modification to develop analogues with enhanced bioactivity. The nitrogen atoms in the pyrazine ring are crucial for its electronic properties and ability to form hydrogen bonds, and substitutions on the carbon atoms of the ring can further modulate these characteristics. researchgate.net

Studies on N-pyrazinylbenzamides have revealed that substitution on the pyrazine ring plays a critical role in their biological activity. For example, derivatives with a 5-chloro substitution on the pyrazine ring were generally found to be more active against Mycobacterium tuberculosis compared to their 6-chloro positional isomers or non-chlorinated analogues. nih.govnih.gov This highlights the importance of the position of the substituent on the pyrazine ring.

| Substitution on Pyrazine Ring (X) | Parent Benzamide Structure | Impact on Antimycobacterial Activity |

|---|---|---|

| 5-Cl | N-(pyrazin-2-yl)benzamide | Generally more active than 6-Cl or unsubstituted analogues nih.govnih.gov |

| 6-Cl | N-(pyrazin-2-yl)benzamide | Less active than 5-Cl isomers nih.govnih.gov |

| Unsubstituted | N-(pyrazin-2-yl)benzamide | Generally lower activity compared to 5-Cl substituted derivatives nih.govnih.gov |

Exploration of Various Linker Moieties Between Aromatic Cores

One common synthetic approach involves the condensation of a salicylic acid derivative with an aminopyrazine. However, to introduce a linker, the synthesis becomes more elaborate. For instance, a synthetic strategy might involve the formation of an ether linkage. This can be achieved by reacting a substituted chloropyrazine with an ethylene (B1197577) glycol derivative, followed by coupling with a trifluoromethoxy-substituted benzamide. This multi-step process allows for the introduction of a flexible ethyl ether linker between the pyrazine and a modified benzamide core. The general efficiency of such synthetic methodologies can yield products in moderate to high yields, often ranging from 53% to 90%. nih.gov

Another approach to modifying the linkage between aromatic systems in related compounds involves palladium-catalyzed cross-coupling reactions. nih.gov These powerful reactions, such as the Buchwald-Hartwig amination, enable the formation of carbon-nitrogen bonds, providing a versatile method for connecting different aromatic fragments. For example, a piperazine (B1678402) or pyrimidine (B1678525) moiety can be introduced as a central linker, connecting a 2-aminobenzamide (B116534) group to another aromatic system.

The choice of linker is critical as it dictates the spatial orientation of the donor atoms and thereby influences the resulting coordination geometry of the metal complexes. The flexibility of the linker can allow the ligand to adopt various conformations to accommodate the preferred coordination sphere of different metal ions.

Synthesis of Coordinated Complexes Involving Benzamide, 2-hydroxy-N-pyrazin-2-yl- and its Analogues

The pyrazine and benzamide moieties in Benzamide, 2-hydroxy-N-pyrazin-2-yl- contain nitrogen and oxygen atoms that can act as donor sites for metal coordination, making it a valuable ligand in coordination chemistry.

Ligand Design for Metal Coordination

The design of ligands based on the Benzamide, 2-hydroxy-N-pyrazin-2-yl- scaffold is centered around its ability to act as a chelating agent. The nitrogen atoms within the pyrazine ring and the oxygen and nitrogen atoms of the 2-hydroxybenzamide group are potential coordination sites. nih.gov This arrangement allows the ligand to bind to a metal ion in a bidentate or potentially tridentate fashion.

Aroylhydrazones, which are structurally related to Benzamide, 2-hydroxy-N-pyrazin-2-yl-, are well-known for their polydentate coordination capabilities. nih.gov They often exhibit keto-enol tautomerism, and upon deprotonation, they can coordinate to metal ions. For example, a ligand synthesized from 2-hydroxybenzohydrazide (B147611) and 1-(pyrazin-2-yl)ethan-1-one acts as a tridentate chelating ligand, coordinating to a central metal atom through the phenolic oxygen, the enolic oxygen, and one of the pyrazine nitrogen atoms. nih.gov This results in the formation of stable, often octahedral, metal complexes. nih.gov

The electronic properties of the pyrazine ring, with its two nitrogen atoms, facilitate metal coordination. nih.gov Modifications to the benzamide or pyrazine rings can fine-tune the ligand's electronic and steric properties, thereby influencing the stability and structure of the resulting metal complexes.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes formed with Benzamide, 2-hydroxy-N-pyrazin-2-yl- and its analogues relies heavily on single-crystal X-ray diffraction and various spectroscopic techniques.

In a notable example of a related complex, a cadmium(II) ion is coordinated by two deprotonated tridentate ligands derived from 2-hydroxybenzohydrazide and a pyrazinyl ketone. nih.gov The resulting complex, bis{2-hydroxy-N′-[1-(pyrazin-2-yl)ethylidene]benzohydrazidato}cadmium(II), exhibits a distorted octahedral geometry. nih.gov The cadmium atom is surrounded by four nitrogen atoms and two oxygen atoms from the two ligands. nih.gov This particular complex is isomorphous with its manganese, cobalt, nickel, copper, and zinc counterparts, indicating a consistent coordination behavior across a range of transition metals. nih.gov

The coordination of the metal ion often leads to observable shifts in the infrared (IR) spectra of the complexes compared to the free ligand. For instance, the stretching vibrations of the C=N and C=O groups in the ligand are typically shifted to lower wavenumbers upon complexation, confirming the involvement of these groups in metal binding. mdpi.com New bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations may also appear in the far-IR region. mdpi.com

The table below summarizes the crystallographic data for a representative metal complex with a ligand analogous to Benzamide, 2-hydroxy-N-pyrazin-2-yl-.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | V (ų) ** | Z |

| Crystal structure of 2-hydroxy-N′-(pyrimidin-2-yl) benzohydrazide | C11H10N4O2 | Monoclinic | P21/c | 6.6161(7) | 24.064(2) | 7.1768(9) | 115.463(15) | 1031.6(2) | 4 |

Table 1: Crystallographic Data for a Structurally Related Compound. researchgate.net

This data provides precise information about the unit cell dimensions and symmetry of the crystal, which is fundamental to understanding the three-dimensional arrangement of the molecules in the solid state. The dihedral angle between the hydroxy-phenyl ring and the pyrimidine ring in this specific structure was found to be 85.72°. researchgate.net

Biological Activity and Pharmacological Potential of Benzamide, 2 Hydroxy N Pyrazin 2 Yl Analogues

Antimycobacterial and Antitubercular Efficacy Investigations

The primary focus of research into these compounds has been their potential to combat mycobacterial infections, including both tuberculous and non-tuberculous strains.

A significant body of research has been dedicated to evaluating the in vitro efficacy of Benzamide (B126), 2-hydroxy-N-pyrazin-2-yl- analogues against the virulent reference strain of Mycobacterium tuberculosis, H37Rv. A series of 3-benzylaminopyrazine-2-carboxamides, which are related to the core structure, demonstrated promising activity. mdpi.com Several of these compounds exhibited in vitro whole-cell activity against M. tuberculosis H37Rv that was equivalent to or better than the standard drug, pyrazinamide (B1679903). mdpi.comnih.gov For instance, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide showed a notable minimum inhibitory concentration (MIC) of 6 µM. mdpi.com In another study, nine different pyrazinamide derivatives with benzylamino substitutions displayed activity similar to or greater than pyrazinamide, with MIC values ranging from 6.25 to 12.5 μg/mL. nih.gov Furthermore, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives also showed significant activity, with several compounds having 50% inhibitory concentrations (IC₅₀) between 1.35 and 2.18 μM against the H37Ra strain. rsc.org

| Compound | MIC (μg/mL) | MIC (µM) | Reference |

|---|---|---|---|

| Pyrazinamide (Standard) | 6.25-12.5 | - | nih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | - | 6 | mdpi.com |

| 4-Amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 | 25 | nih.gov |

| 4-Amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 | 22 | nih.gov |

The activity of these pyrazinamide analogues extends to non-tuberculous mycobacteria (NTM), which are intrinsically resistant to many standard antibiotics. Several studies have evaluated these compounds against strains such as Mycobacterium kansasii, Mycobacterium avium, and the fast-growing, non-pathogenic Mycobacterium smegmatis. nih.govnih.govnih.gov One compound, 3-(Benzylamino)pyrazine-2,5-dicarbonitrile, was effective against all tested mycobacterial strains, including M. kansasii and two types of M. avium, with MIC values in the range of 12.5-25 μg/mL. nih.gov In a different series of compounds, N-(pyrazin-2-yl)benzenesulfonamides, some derivatives showed moderate to low activity against M. aurum and M. smegmatis. nih.gov The overexpression of a pyrazinamidase from M. smegmatis in M. tuberculosis rendered the latter sensitive to benzamide, a related structure, with an MIC of 20 μg/ml. nih.gov

| Compound | Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 3-(Benzylamino)pyrazine-2,5-dicarbonitrile | M. kansasii | 12.5-25 | nih.gov |

| M. avium (type 1) | 12.5-25 | nih.gov | |

| M. avium (type 2) | 12.5-25 | nih.gov | |

| Benzamide (in pzaA-complemented M. tuberculosis) | M. tuberculosis | 20 | nih.gov |

| Benzenesulfonamide | M. kansasii | 31.25 | nih.gov |

An essential aspect of drug development is ensuring that a compound is more toxic to the target pathogen than to host cells. The selectivity of these pyrazinamide analogues has been assessed by comparing their antimycobacterial activity to their cytotoxicity against mammalian cell lines, such as the human liver carcinoma cell line HepG2. For a series of 3-benzylaminopyrazine-2-carboxamides, the 4-amino substituted compounds demonstrated the lowest in vitro cytotoxicity, resulting in favorable selectivity index (SI) values of 5.5 and greater than 21. nih.gov The highly active compound, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide, also showed low cytotoxicity against the HepG2 cell line, with an IC₅₀ value greater than or equal to 250 μM. mdpi.com This indicates a high degree of selectivity for the mycobacterial target over human cells.

| Compound | Cell Line | Cytotoxicity (IC₅₀ in µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 4-NH₂ substituted 3-(benzylamino)pyrazine-2-carboxamides | - | Low | 5.5 and >21 | nih.gov |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (8) | HepG2 | ≥250 | >41.7 (Calculated from MIC of 6 µM) | mdpi.com |

Broad-Spectrum Antibacterial Activity

In addition to their antimycobacterial properties, some analogues of Benzamide, 2-hydroxy-N-pyrazin-2-yl- have been evaluated for broader antibacterial activity against common Gram-positive and Gram-negative pathogens.

The activity of these compounds against Gram-positive bacteria has yielded varied results. A series of 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates, which are esters of pyrazine-2-carboxylic acid, demonstrated significant antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.98 μmol/L. nih.gov The most potent compound in this series was 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate. nih.gov In contrast, another study on 3-benzylaminopyrazine-2-carboxamides observed only moderate activity against Staphylococcus aureus and Enterococcus faecalis. mdpi.com Similarly, pyrazinoic acid–isoniazid hybrid conjugates showed promising activity against S. aureus and E. faecalis. rsc.org

The efficacy of these analogues against Gram-negative bacteria appears to be more limited. Studies on N-(pyrazin-2-yl)benzenesulfonamides found no activity against a panel of Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov However, other structural modifications have shown some promise. For example, pyrazine-containing thiazoline (B8809763) derivatives exhibited significant in vitro activity against Gram-negative strains like E. coli and S. typhi. nih.gov Another study involving pyrazinoic acid–isoniazid hybrids also reported activity against Gram-negative bacteria such as Klebsiella pneumonia and Proteus vulgaris. rsc.org These findings suggest that while the core structure may have limited Gram-negative activity, specific structural alterations can confer efficacy against these more challenging pathogens.

Antifungal Efficacy

Analogues of Benzamide, 2-hydroxy-N-pyrazin-2-yl-, specifically those belonging to the pyrazine (B50134) carboxamide and pyridine (B92270) carboxamide classes, have demonstrated notable antifungal properties. jocpr.comnih.gov Pyrazine carboxamide derivatives, in particular, have been evaluated for their activity against various fungal strains. jocpr.comresearchgate.net

In one study, a series of pyrazine carboxamide derivatives were synthesized and tested against Candida albicans and Aspergillus niger. jocpr.com The results, when compared to the standard antifungal agent Griesofulvin, indicated varying degrees of efficacy. For instance, against C. albicans, compound P2 showed a zone of inhibition of 14 mm and compound P3 showed a zone of 18 mm, compared to 22 mm for the standard. Against A. niger, these same compounds showed zones of inhibition of 15 mm and 16 mm, respectively, compared to 21 mm for Griesofulvin. jocpr.com This suggests that the pyrazine carboxamide scaffold is a viable starting point for developing new antifungal agents. jocpr.comresearchgate.net

Further research into related pyridine carboxamides has identified succinate (B1194679) dehydrogenase (SDH) as a potential molecular target. nih.gov Compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide), a pyridine carboxamide, exhibited significant in vivo antifungal activity against Botrytis cinerea. Enzymatic tests confirmed that this compound's inhibitory activity against B. cinerea succinate dehydrogenase (SDH) was comparable to the commercial fungicide thifluzamide, with an IC50 value of 5.6 mg/L. nih.gov

| Compound Class | Fungal Strain | Key Findings | Reference |

|---|---|---|---|

| Pyrazine Carboxamides | Candida albicans | Compound P3 showed an 18 mm zone of inhibition (Standard: 22 mm). | jocpr.com |

| Pyrazine Carboxamides | Aspergillus niger | Compound P3 showed a 16 mm zone of inhibition (Standard: 21 mm). | jocpr.com |

| Pyridine Carboxamide (3f) | Botrytis cinerea | Showed good in vivo activity and inhibited succinate dehydrogenase (SDH). | nih.gov |

Anticancer and Cytotoxic Potential

The anticancer potential of benzamide and pyrazine derivatives has been explored through various studies, focusing on their ability to induce cell death in cancer cell lines and inhibit key signaling pathways.

Analogues of the title compound have demonstrated significant cytotoxic effects against various cancer cell lines, with a particular focus on A549, a human lung adenocarcinoma cell line. nih.govnih.gov A study on N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, which are structurally related to Benzamide, 2-hydroxy-N-pyrazin-2-yl-, revealed excellent anticancer activity. nih.gov Two compounds from this series, 12a and 13a , displayed potent cytotoxicity against A549 cells with IC50 values of 19 ± 0.50 µM and 17 ± 0.5 µM, respectively. nih.gov These findings highlight the potential of the pyrazine-benzamide scaffold in oncology. nih.govresearchgate.net

Other studies on different heterocyclic compounds have also reported cytotoxicity against A549 cells. For example, a pyrazole (B372694) derivative, compound 2 , was found to have an EC50 of 220.20 µM against A549 cells. nih.gov Another study on the benzimidazole (B57391) drug flubendazole (B1672859) reported an IC50 value of 2 µM on the same cell line. brieflands.com While not direct analogues, these results underscore the A549 cell line's utility in screening for cytotoxic compounds. The research on pyrazine-based compounds suggests their ability to induce selective toxicity in cancer cells is of particular interest for developing more effective cancer therapies. nih.gov

| Compound | Cell Line | IC50 / EC50 Value (µM) | Reference |

|---|---|---|---|

| Compound 12a (Pyrazine-Benzamide analogue) | A549 (Lung Cancer) | 19 ± 0.50 | nih.gov |

| Compound 13a (Pyrazine-Benzamide analogue) | A549 (Lung Cancer) | 17 ± 0.5 | nih.gov |

| Compound 2 (Pyrazole derivative) | A549 (Lung Cancer) | 220.20 | nih.gov |

| Flubendazole | A549 (Lung Cancer) | 2.0 | brieflands.com |

The Protein Kinase D (PKD) family of serine/threonine kinases is involved in various cellular processes, and its inhibition is a therapeutic strategy in oncology. nih.gov A pyrazine benzamide, CRT5 , has been identified as a potent and selective inhibitor of PKD. probechem.com This compound effectively inhibits the phosphorylation of peptide substrates by all three PKD isoforms, demonstrating IC50 values of 1 nM for PKD1, 2 nM for PKD2, and 1.5 nM for PKD3. probechem.com Another potent pan-PKD inhibitor, CRT0066101 , also shows low nanomolar IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, 2, and 3, respectively. probechem.com The discovery of pyrazine benzamides as powerful PKD inhibitors underscores their potential in targeting proliferative conditions where PKD signaling is dysregulated. probechem.comresearchgate.net

Enzyme Modulation and Inhibition Profiles

Derivatives of Benzamide, 2-hydroxy-N-pyrazin-2-yl- exhibit a broad range of interactions with various enzymes, acting as both inhibitors and activators, which contributes to their pharmacological potential.

Beyond PKD, benzamide and pyrazine-based analogues have been developed as inhibitors for a wide array of protein kinases, which are critical targets in cancer therapy. scirp.orgnih.gov For instance, Gilteritinib , a pyrazine-2-carboxamide derivative, is an approved drug that functions as a dual FLT3/AXL inhibitor for treating acute myeloid leukemia. nih.gov Similarly, Acalabrutinib , an imidazo[1,5-a]pyrazine (B1201761) analogue, is a second-generation Bruton's tyrosine kinase (BTK) inhibitor with a potent IC50 of 3 nM. nih.gov

The benzamide scaffold itself is a key feature in many kinase inhibitors. nih.govnih.gov A series of 3-substituted benzamide derivatives were identified as highly potent inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia. nih.gov Structure-activity relationship (SAR) studies of bis-benzamides have also led to the identification of potent inhibitors of the androgen receptor (AR)–coactivator interaction, with compound 14d showing an antiproliferative IC50 value of 16 nM in prostate cancer cells. mdpi.comelsevierpure.com These examples demonstrate the versatility of the benzamide and pyrazine structures in designing specific and potent protein kinase inhibitors for cancer treatment. scirp.orgnih.gov

| Compound/Analogue Class | Target Kinase | Inhibitory Concentration (IC50) | Therapeutic Area | Reference |

|---|---|---|---|---|

| CRT5 (Pyrazine Benzamide) | PKD1 / PKD2 / PKD3 | 1 nM / 2 nM / 1.5 nM | Cancer | probechem.com |

| Acalabrutinib | BTK | 3 nM | Leukemia | nih.gov |

| Gilteritinib | FLT3 / AXL | - | Leukemia | nih.gov |

| Bis-benzamide (14d) | AR-coactivator interaction | 16 nM | Prostate Cancer | mdpi.com |

| 3-Substituted Benzamides | Bcr-Abl | Potent activity reported | Leukemia | nih.gov |

In contrast to inhibition, certain benzamide derivatives function as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. nih.gov This makes GK activators a promising therapeutic target for type 2 diabetes mellitus. researchgate.netekb.eg Research has focused extensively on N-heteroaryl substituted benzamide derivatives as potential GK activators. researchgate.net

Studies on 3,5-disubstituted benzamide analogues have shown significant GK activation potential. nih.govnih.gov For example, in a series of N-heteroaryl substituted sulphonamido-benzamide derivatives, compound 12 showed an EC50 value of 495 nM, and compound 15 had an EC50 of 522 nM for in-vitro GK activation. researchgate.net Similarly, other synthesized benzamide derivatives have demonstrated the ability to strongly increase the catalytic action of GK. researchgate.net The development of these small molecule activators, which bind to an allosteric site on the enzyme, represents an innovative approach for managing hyperglycemia. nih.govbenthamdirect.com

| Compound Class | Compound | Activity | EC50 Value | Reference |

|---|---|---|---|---|

| N-heteroaryl sulphonamido-benzamide | Compound 12 | Glucokinase Activation | 495 nM | researchgate.net |

| N-heteroaryl sulphonamido-benzamide | Compound 15 | Glucokinase Activation | 522 nM | researchgate.net |

| Benzamide Derivatives | Compound 5 | Glucokinase Activation | 28.3 nM | nih.gov |

| Benzamide Derivatives | Compound 16b | Glucokinase Activation | 44.8 nM | nih.gov |

Inhibition of Specific Microbial Enzymes (e.g., DprE1 for antituberculars, CYP51B for antifungals)

Analogues of Benzamide, 2-hydroxy-N-pyrazin-2-yl- have been investigated for their potential to inhibit key microbial enzymes, a critical strategy in the development of new anti-infective agents. The core structure, combining a salicylamide (B354443) moiety with a pyrazine ring, serves as a scaffold for targeting enzymes essential for pathogen survival.

Antitubercular Activity via DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and has become a major target for novel antitubercular drugs. nih.govnih.gov The N-(pyrazin-2-yl)benzamide scaffold, which is a retro-amide analogue of previously reported N-phenylpyrazine-2-carboxamides, has been specifically designed and evaluated for its antimycobacterial activity. researchgate.net These compounds are of high interest as DprE1 is a vulnerable target due to its periplasmic localization. nih.gov DprE1 inhibitors are broadly classified as covalent inhibitors, which typically contain a nitro group and form an adduct with a cysteine residue (Cys387) in the enzyme, and non-covalent inhibitors. nih.govnih.gov The development of various chemical scaffolds targeting DprE1, including benzothiazinones and dinitrobenzamides, underscores the enzyme's druggability. nih.govresearchgate.net

Table 1: DprE1 Inhibitory Activity of Related Analogues

| Compound Family | Target Organism | Activity (MIC/IC50) | Reference |

|---|---|---|---|

| Dinitrobenzamide (DNB1) | Mycobacterium tuberculosis | MIC: 0.072 µg/mL | researchgate.net |

| Benzoquinoxaline (VI-9376) | Mycobacterium tuberculosis | MIC: 1 µg/mL | researchgate.net |

Antifungal Activity via CYP51 Inhibition: Sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is the primary target for azole antifungal drugs. It plays an essential role in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.gov The inhibition of CYP51 leads to the depletion of ergosterol, which compromises the integrity of the cell membrane. nih.gov While research directly linking 2-hydroxy-N-pyrazin-2-yl-benzamide to CYP51 is limited, related aryl and azole derivatives have been synthesized and evaluated as CYP51 inhibitors. nih.govnih.gov These studies provide a basis for exploring salicylamide-pyrazine structures for antifungal properties, focusing on their ability to bind to the iron center of the CYP51 active site. mdpi.com

Table 2: CYP51 Inhibitory Activity of Related Azole Derivatives

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 5f: 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide | Candida albicans CYP51 | 0.46 µM | nih.gov |

| 12c: N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide | Candida albicans CYP51 | 0.33 µM | nih.gov |

Checkpoint Kinase-1 (CHK1) Inhibition (from related cytotoxic agents)

Checkpoint Kinase-1 (CHK1) is a critical serine/threonine-protein kinase involved in the DNA damage response (DDR) pathway. mdpi.comnih.gov It plays an essential role in maintaining genomic stability by arresting the cell cycle to allow for DNA repair. patsnap.com In many cancer cells, which often have defects in other cell cycle checkpoints (like p53), there is an increased reliance on the CHK1-mediated pathway for survival, especially when dealing with high levels of replication stress. nih.govpatsnap.com This makes CHK1 an attractive therapeutic target.

Inhibition of CHK1 can prevent cancer cells from repairing DNA damage, forcing them into premature mitosis and leading to cell death, a process known as mitotic catastrophe. patsnap.com This strategy is particularly effective when combined with DNA-damaging chemotherapeutic agents or radiation, as it sensitizes the cancer cells to these treatments. mdpi.comnih.gov The benzamide scaffold is a component of various kinase inhibitors, and amide derivatives have shown promise as anticancer agents. mdpi.com Small molecule inhibitors of CHK1, such as V158411, have been developed and shown to abrogate cell cycle checkpoints and potentiate the cytotoxicity of drugs like gemcitabine (B846) and irinotecan (B1672180) in p53-deficient human tumor cell lines. nih.gov The inhibition of CHK1 leads to increased DNA strand breaks and subsequent cell death. nih.gov

Table 3: Activity of Representative CHK1 Inhibitors

| Inhibitor | Action | Activity (EC50) | Cellular Context | Reference |

|---|---|---|---|---|

| V158411 | H2AX Phosphorylation | 51 nM | In combination with gemcitabine | nih.gov |

| Rabusertib (LY2603618) | Selective CHK1 inhibition | N/A | Preclinical/Clinical studies | mdpi.com |

Anti-inflammatory Investigations (from related benzamide derivatives)

Derivatives of 2-hydroxybenzamide (salicylamide) have long been recognized for their anti-inflammatory properties. wikipedia.orgdrugbank.com Research has focused on modifying the salicylamide structure to enhance anti-inflammatory activity. researchgate.netdeepdyve.com A study on 2-hydroxy-N-(pyridine-2-yl)benzamide, a close structural analogue of the target compound, demonstrated anti-inflammatory activity through in-vitro protein denaturation inhibition methods. researchgate.net Other investigations into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives showed superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, indicating potent anti-inflammatory potential. mdpi.com The pharmacological action of many anti-inflammatory agents is based on the suppression of prostaglandin (B15479496) biosynthesis through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

Table 4: Anti-inflammatory Activity of Benzamide/Salicylamide Derivatives

| Compound | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| 2-hydroxy-N-(pyridine-2-yl)benzamide | Protein denaturation inhibition | 0.121-0.145 mM | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease (trypsin) inhibition | 0.04–0.07 mg/mL | mdpi.com |

| Piroxicam (Reference) | Protein denaturation inhibition | 0.0073 mM | researchgate.net |

Antiviral Potential (from related pyrazine derivatives)

The pyrazine ring is a key structural feature in several compounds with significant antiviral activity. researchgate.net Notably, the pyrazinecarboxamide derivative favipiravir (B1662787) is a broad-spectrum inhibitor of RNA viruses. mdpi.com Salicylamide derivatives have also demonstrated broad-spectrum antiviral activities against both RNA and DNA viruses, with niclosamide (B1684120) and nitazoxanide (B1678950) being prominent examples. nih.govutmb.edunih.gov

Recent research has explored conjugates of pyrazine, such as pyrazine-triazole and pyrazine-benzothiazole hybrids, which have shown significant potency against SARS-CoV-2. nih.govsemanticscholar.org For instance, certain (S)-N-(1-(benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide derivatives displayed notable antiviral activity and a favorable selectivity index compared to reference drugs. nih.govsemanticscholar.org Additionally, other salicylamide derivatives have been identified as potent inhibitors of the Hepatitis B virus (HBV) by impairing the HBV core protein or disrupting capsid formation. rsc.org This body of evidence suggests that the combination of a pyrazine ring and a salicylamide-like structure could yield promising antiviral candidates.

Table 5: Antiviral Activity of Related Pyrazine and Salicylamide Derivatives

| Compound/Derivative | Viral Target | Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazine-benzothiazole conjugate (12a) | SARS-CoV-2 | 0.2064 mM | semanticscholar.org |

| Pyrazine-benzothiazole conjugate (12i) | SARS-CoV-2 | 0.3638 mM | semanticscholar.org |

| Salicylamide Derivative (50) | Hepatitis B Virus (HBV) | 0.52 µM | rsc.org |

DNA Binding Interactions and Their Biological Consequences

The interaction of benzamide-based compounds with nucleic acids represents a significant aspect of their mechanism of action. Studies have identified DNA as a direct binding site for benzamide. nih.gov This interaction is not random; the binding of benzamide to DNA is critically dependent on the nature of the DNA sequence and structure. Specifically, research has shown that benzamide has a higher affinity for the specific coenzymic DNA that is tightly associated with the enzyme poly(ADP-ribose) polymerase. nih.gov

X-ray crystallographic analysis of a crystalline complex formed between benzamide and 9-ethyladenine (B1664709) (as a model for adenine (B156593) in DNA) has provided detailed molecular insights into this interaction. The structure revealed a specific hydrogen bond formed between one of the amide hydrogen atoms of benzamide and the N-3 position of the adenine base. nih.gov This model suggests a precise mode of recognition.

A crucial finding from this structural analysis is that the aromatic ring of the benzamide molecule does not intercalate between the stacked bases of the DNA, a mechanism common to many other DNA-binding molecules. Instead, the benzamide ring lies nearly perpendicular to the planes of the stacking adenine molecules. nih.gov This spatial arrangement is reminiscent of the binding mode of molecules like ethidium (B1194527) bromide to polynucleotides. This DNA binding can have significant biological consequences, including the demonstrated inhibition of DNA-related enzymes like poly(ADP-ribose) polymerase. nih.gov

Structure Activity Relationships Sar and Rational Molecular Design

Impact of the 2-Hydroxy Substitution on Benzamide (B126) Ring on Biological Activity

In studies on related N-benzoyl-2-hydroxybenzamides, the presence of the 2-hydroxy group was found to be essential for potent activity against various protozoal strains. nih.gov Its ability to form a stable six-membered ring through intramolecular hydrogen bonding with the amide proton is a recurring theme in the SAR of salicylamides. nih.gov This chelation can influence the electronic properties and conformational rigidity of the molecule. The removal or relocation of this hydroxyl group typically leads to a significant reduction or complete loss of biological activity, underscoring its importance as a critical pharmacophoric feature.

For instance, in a series of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, the 2-hydroxy group was a prerequisite for high potency. nih.gov This highlights a general principle that often extends to other heterocyclic amides of salicylic (B10762653) acid, including the pyrazinyl derivative.

Influence of Pyrazine (B50134) Ring Substituents on Pharmacological Efficacy and Selectivity

The pyrazine ring is not merely a passive scaffold but an active contributor to the molecule's pharmacological profile. Its two nitrogen atoms are capable of forming hydrogen bonds and coordinating with metals, which can be vital for target interaction. nih.gov Structural modifications on the pyrazine ring allow for the fine-tuning of electronic properties, lipophilicity, and steric bulk, thereby modulating biological activity and target selectivity. nih.govresearchgate.net

Research on various N-(pyrazin-2-yl)benzamide and related scaffolds has demonstrated that introducing substituents onto the pyrazine ring can have a profound impact on efficacy. For example, in a series of N-(2-(pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, substitutions at the 6-position of the pyrazine ring with various amines led to a range of antibacterial and anticancer activities. nih.gov This indicates that the steric and electronic nature of the substituent is a key determinant of potency. Similarly, in antitubercular N-(pyrazin-2-yl)benzenesulfonamides, the addition of a chlorine atom to the pyrazine ring (as in 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide) maintained potent activity against M. tuberculosis. nih.govnih.gov

These findings suggest that the pyrazine moiety offers a valuable vector for optimization, where even small changes can significantly alter the interaction with the target protein.

| Pyrazine Ring Substitution | Observed Effect on Activity | Reference Compound Class |

| Unsubstituted | Baseline activity | N-(Pyrazin-2-yl)benzamides |

| 6-Chloro | Maintained or slightly enhanced antitubercular activity | N-(Pyrazin-2-yl)benzenesulfonamides nih.gov |

| 6-Amino derivatives | Modulated antibacterial and anticancer potency | N-(2-(pyrazin-2-yloxy)ethyl)benzamides nih.gov |

Role of Benzene (B151609) Ring Substituents on the Biological Profile

Beyond the critical 2-hydroxy group, additional substitutions on the benzene ring of the benzamide moiety provide another avenue for modulating the biological profile. These substituents can influence the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and target affinity.

Studies on various benzamide derivatives consistently show that the type and position of substituents on the phenyl ring strongly impact biological activity. mdpi.com For example, in a series of fungicidal benzamides, a 2-fluoro substituent on the benzene ring resulted in activity superior to that of other halogenated or alkyl-substituted compounds. mdpi.com In another study on N-benzimidazole-derived carboxamides, derivatives bearing hydroxy and methoxy (B1213986) groups on the phenyl ring displayed the most promising antiproliferative activity. mdpi.com

These results underscore the importance of exploring a diverse range of substituents on the benzene ring to optimize the therapeutic potential of 2-hydroxy-N-pyrazin-2-yl-benzamide. The electronic effects (electron-donating vs. electron-withdrawing) and steric hindrance of these groups can dictate the optimal binding orientation within the target's active site. beilstein-journals.org

| Benzene Ring Substitution (in addition to 2-OH) | Potential Impact on Biological Profile | Example from Related Series |

| 2-Fluoro | Enhanced fungicidal activity | Pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides mdpi.com |

| Hydroxy and Methoxy groups | Increased antiproliferative activity | N-Benzimidazole-derived carboxamides mdpi.com |

| Trifluoromethoxy | Potent antibacterial and anticancer activity | N-(2-(pyrazin-2-yloxy)ethyl)benzamides nih.gov |

Effect of Amide Linker Orientation (e.g., retro-amide vs. normal amide) on Activity

The orientation of the central amide linker is a critical determinant of biological activity. Comparing N-phenylpyrazine-2-carboxamides (normal amide) with N-pyrazinylbenzamides (retro-amide), such as the subject compound, often reveals significant differences in potency and target selectivity. researchgate.net This is because the reversal of the amide bond alters the spatial arrangement of the hydrogen bond donor (N-H) and acceptor (C=O) groups, which are fundamental for specific interactions with protein residues.

In the development of antimycobacterial agents, series of both pyrazinecarboxamides (amides) and N-pyrazinylbenzamides (retro-amides) have been investigated. nih.gov The retro-amide scaffold of N-pyrazinylbenzamides was designed to mimic the orientation of the former while exploring new chemical space. researchgate.net Further isosteric replacement of the retro-amide moiety with a sulfonamide linker in N-(pyrazin-2-yl)benzenesulfonamides was also explored to study the effect of the linker on anti-infective activity. nih.govnih.gov This research highlights that the geometry and electronic nature of the linker are crucial for maintaining the appropriate vector and pharmacophoric features required for biological function. The choice between a normal or retro-amide can fundamentally change the three-dimensional shape and hydrogen-bonding pattern of the molecule, leading to engagement with different targets or altered affinity for the same target.

Pharmacophore Elucidation and Optimization for Target-Specific Interactions

A pharmacophore model for this class of compounds typically consists of several key features derived from SAR studies. For benzamide derivatives acting as histone deacetylase (HDAC) inhibitors, a common pharmacophore includes a zinc-binding group (ZBG), a linker, and a capping group. researchgate.net

In the context of 2-hydroxy-N-pyrazin-2-yl-benzamide, the pharmacophore can be defined as:

Hydrogen Bond Donor/Acceptor: The 2-hydroxy group on the benzamide ring.

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker.

Hydrogen Bond Donor: The N-H of the amide linker.

Aromatic/Heterocyclic Regions: The benzene and pyrazine rings, which can engage in π-π stacking or hydrophobic interactions. The nitrogen atoms in the pyrazine ring also serve as key hydrogen bond acceptors. researchgate.net

Optimization based on this model involves modifying the different components to enhance target-specific interactions. For instance, the pyrazine ring can be considered a "capping group," and its substituents can be altered to improve interactions with surface pockets of the target enzyme. researchgate.net The linker's length and rigidity can also be adjusted. Molecular docking studies help to rationalize in vitro data and refine these pharmacophore models, guiding the design of new analogs with improved potency and selectivity. researchgate.net

Correlation Between Conformational Preferences and Biological Activity

The biological activity of a molecule is highly dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target. For 2-hydroxy-N-pyrazin-2-yl-benzamide, conformational preferences are largely dictated by the potential for intramolecular hydrogen bonding and the rotational freedom around the amide bond.

Computational conformational analysis can predict the lowest energy conformers, which are often the biologically active ones. researchgate.net Studies on benzamide derivatives have shown that specific dihedral angles are associated with higher activity. The correlation between these preferred conformations and biological potency suggests that pre-organizing the molecule into a bioactive shape can reduce the entropic penalty of binding, leading to higher affinity for the target.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in virtual screening and for understanding the structural basis of ligand-target interactions.

Molecular docking simulations are employed to predict how "Benzamide, 2-hydroxy-N-pyrazin-2-yl-" and its analogs might bind within the active site of a biological target, such as an enzyme or receptor. The process generates various possible binding poses and calculates a "docking score" or binding energy for each, which estimates the binding affinity. mdpi.commdpi.com A lower, more negative binding energy generally indicates a more stable and potentially more potent protein-ligand interaction. nih.gov

Studies on analogous compounds, such as pyrazine-linked 2-aminobenzamides targeting histone deacetylases (HDACs), have demonstrated the utility of this approach. In these studies, the 2-aminobenzamide (B116534) portion, similar to the 2-hydroxybenzamide moiety, acts as a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's active site. mdpi.comresearchgate.net Similarly, docking studies on the closely related analog, 2-hydroxy-N-(pyridine-2-yl)benzamide, against cyclooxygenase (COX) enzymes predicted binding energies (ΔG) and specific binding poses within the active site. researchgate.net

Table 1: Example Binding Affinities of Analogous Compounds from Docking Studies

| Compound Series | Target | Binding Affinity Metric | Value Range |

|---|---|---|---|

| N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide Derivatives nih.gov | Microbial Protein | Binding Score | -6.2 to -6.8 kcal/mol |

| 2-hydroxy-N-(pyridine-2-yl)benzamide researchgate.net | COX-1 | ΔG | -7.14 kcal/mol |

This table is interactive and can be sorted by column.

Beyond predicting affinity, docking analyses provide detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are primarily hydrogen bonds and hydrophobic contacts. nih.gov The pyrazine (B50134) ring's nitrogen atoms are known to act as hydrogen bond acceptors, a common and significant interaction for pyrazine-containing ligands. nih.gov

In studies of pyrazine-linked HDAC inhibitors, the benzamide (B126) moiety forms critical interactions. The 2-aminobenzamide group, for instance, engages in bidentate chelation of the zinc ion within the HDAC active site. mdpi.com For the related 2-hydroxy-N-(pyridine-2-yl)benzamide, docking simulations revealed that the compound forms hydrogen bonds with key amino acid residues like Gln203 and Trp387 in the COX active site, while also engaging in hydrophobic interactions with residues such as Ala199 and Leu390. researchgate.net

Hydrogen bonds are fundamental to molecular recognition, and their strength can significantly regulate binding affinity. nih.gov The analysis of these specific interactions is crucial for understanding why a ligand binds to its target and provides a roadmap for designing modifications to enhance potency.

Structure-Activity Relationship (SAR) studies explore how chemical modifications to a compound's structure affect its biological activity. nih.gov Molecular docking is a key tool for rationalizing these relationships at a molecular level. By comparing the docking poses and interactions of a series of analogs, researchers can understand why certain modifications increase or decrease activity. mdpi.commdpi.com

For example, in the development of pyrazine-linked 2-aminobenzamide HDAC inhibitors, SAR analysis showed that the type of substituent on the benzamide ring significantly impacted selectivity for different HDAC subtypes. mdpi.com Docking studies rationalized this by showing how different substituents interact with residues at the rim of the enzyme's binding pocket. Small substituents at the 4- and 5-positions of the benzamide ring were shown to be crucial for retaining inhibitory activity against HDAC3. mdpi.com This synergy between experimental SAR data and computational docking provides a powerful paradigm for lead optimization in drug discovery.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure. nih.gov These calculations are essential for analyzing molecular orbitals and charge distribution, which govern a molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a large energy gap indicates high stability and low chemical reactivity. semanticscholar.org

Quantum chemical calculations on related pyrazine derivatives, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have shown how different substituents can modulate the HOMO-LUMO energy gap. For instance, electron-withdrawing groups like trifluoromethyl (CF₃) tend to increase the energy gap, enhancing stability, while other groups can lower it, increasing reactivity. semanticscholar.org

Table 2: Example FMO Data for 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide Analogs

| Compound Substituent (Aryl Group) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 4-(SH)phenyl semanticscholar.org | -5.99 | -1.78 | 4.21 |

| 4-(CF₃)phenyl semanticscholar.org | -6.85 | -1.92 | 4.93 |

| 4-(F)phenyl semanticscholar.org | -6.67 | -1.78 | 4.89 |

This table is interactive and can be sorted by column.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. wolfram.compreprints.org It is a valuable tool for predicting a molecule's reactive sites, particularly for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.net

MEP maps are color-coded to indicate different regions of electrostatic potential:

Red: Indicates regions of most negative potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Indicates regions of most positive potential, which are electron-deficient and are favorable sites for nucleophilic attack.

Green/Yellow: Indicate regions of intermediate or near-zero potential. preprints.orgresearchgate.net

For "Benzamide, 2-hydroxy-N-pyrazin-2-yl-," an MEP map would be expected to show significant negative potential (red/yellow) around the electron-rich pyrazine nitrogen atoms, the carbonyl oxygen, and the hydroxyl oxygen. These sites are predicted to be primary hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be expected near the amide (N-H) and hydroxyl (O-H) protons, identifying them as key hydrogen bond donor sites.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Patterns

The structure of Benzamide, 2-hydroxy-N-pyrazin-2-yl-, featuring a hydroxyl group ortho to the amide functionality, allows for the formation of significant hydrogen bonds that dictate its crystal packing and conformational preferences.

Intramolecular Hydrogen Bonding: A prominent feature in 2-hydroxy-benzamides is the potential for a strong intramolecular hydrogen bond. In the case of Benzamide, 2-hydroxy-N-pyrazin-2-yl-, this bond is expected to form between the hydrogen atom of the 2-hydroxy group (proton donor) and the carbonyl oxygen atom of the amide linker (proton acceptor). This interaction results in the formation of a stable six-membered pseudo-ring. Such resonance-assisted hydrogen bonds are a known characteristic of o-hydroxyphenyl Schiff bases and related structures. The formation of this intramolecular bond can lead to a more planar conformation of the benzamide portion of the molecule.

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds play a crucial role in the self-assembly and stabilization of the crystal lattice. For Benzamide, 2-hydroxy-N-pyrazin-2-yl-, several potential intermolecular hydrogen bonding interactions exist:

Amide N-H···N (Pyrazine): The amide proton (N-H) can act as a hydrogen bond donor to one of the nitrogen atoms in the pyrazine ring of an adjacent molecule.

Amide N-H···O=C (Amide): Molecules can form chains or dimers through hydrogen bonds where the amide N-H of one molecule interacts with the carbonyl oxygen of another. This is a common motif in benzamide derivatives.

The interplay between the strong intramolecular O-H···O=C bond and the various possible intermolecular bonds determines the final supramolecular architecture. In some related salicylamides, steric effects can disrupt intramolecular bonding, favoring intermolecular interactions in the solid state. Computational studies can be employed to evaluate the relative energies of these different hydrogen bonding patterns.

Derivation of Electronic Properties and Reactivity Descriptors

The electronic properties and reactivity of Benzamide, 2-hydroxy-N-pyrazin-2-yl- can be investigated using methods rooted in Density Functional Theory (DFT). These calculations provide quantitative descriptors that help in understanding the molecule's stability, reactivity, and potential interaction sites.

Key electronic properties and reactivity descriptors include:

Ionization Energy (I): The minimum energy required to remove an electron from the molecule. It is related to the energy of the Highest Occupied Molecular Orbital (HOMO) by the approximation I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule. It is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO) by the approximation A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) and Softness (S): Chemical hardness measures the resistance to a change in electron distribution, calculated as η = (I - A) / 2. Chemical softness is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons, defined as ω = χ² / (2η). It is useful for predicting the molecule's behavior in reactions involving charge transfer.

These global reactivity descriptors provide a general overview of the molecule's reactivity. Additionally, local reactivity descriptors, such as Fukui functions, can be calculated to identify specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For Benzamide, 2-hydroxy-N-pyrazin-2-yl-, this would help pinpoint the most reactive atoms on the pyrazine and benzamide rings.

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Energy (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of Benzamide, 2-hydroxy-N-pyrazin-2-yl-, QSAR can be a powerful tool to guide the design of more potent molecules.

Two classical QSAR approaches are the Free-Wilson and Hansch methods.

Hansch Analysis: This approach, also known as the extrathermodynamic approach, correlates biological activity with physicochemical parameters of the molecule or its substituents. The general form of a Hansch equation is: log(1/C) = k₁σ + k₂π + k₃Es + constant Where C is the concentration required for a specific biological effect, and σ, π, and Es represent electronic, hydrophobic, and steric parameters, respectively. This method provides insights into the physicochemical properties driving the biological activity.

A mixed approach, combining Free-Wilson indicator variables with Hansch-type physicochemical descriptors, can also be employed to create more robust models.

The development of a predictive QSAR model for a series of Benzamide, 2-hydroxy-N-pyrazin-2-yl- analogs involves several steps:

Data Set Assembly: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: For Hansch analysis, relevant 2D or 3D descriptors (e.g., logP, molar refractivity, Hammett constants, topological indices) are calculated for each molecule. For Free-Wilson analysis, indicator variables for each substituent at each position are defined.

Model Generation: Statistical methods, most commonly multiple linear regression (MLR), are used to generate an equation linking the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The statistical quality and predictive power of the model are rigorously assessed using metrics like the correlation coefficient (r²), leave-one-out cross-validation (q²), and prediction on the external test set.

Successful QSAR models can then be used to predict the biological efficacy of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards compounds with the highest predicted activity.

Conformational Analysis and Exploration of Energy Landscapes

The biological activity of a flexible molecule like Benzamide, 2-hydroxy-N-pyrazin-2-yl- is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers (low-energy states) and the energy barriers for interconversion between them.

The conformational landscape is primarily defined by the torsional angles around key rotatable bonds. For this molecule, the most significant rotations are around:

The C(aryl)-C(amide) bond.

The C(amide)-N(amide) bond.

The N(amide)-C(pyrazine) bond.

Rotation around the C(amide)-N(amide) bond is often restricted due to the partial double-bond character of the amide linkage. Theoretical studies on substituted benzamides have shown that the planarity of the molecule is a key factor, with both planar and non-planar conformers being possible. The presence of the intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen would favor a more planar arrangement of the benzamide portion.

Computational methods, such as potential energy surface (PES) scans, are used to explore the conformational energy landscape. By systematically rotating one or two dihedral angles and calculating the energy at each step, a map of low-energy regions (corresponding to stable conformers) and high-energy regions (transition states) can be generated. Advanced techniques like molecular dynamics simulations can further explore the accessible conformations in different environments (e.g., in a vacuum or in a solvent). Identifying the global minimum energy conformation and other low-energy conformers is crucial for understanding how the molecule might bind to a biological target.

Spectroscopic Property Prediction and Validation (e.g., ¹H NMR and ¹³C NMR chemical shift calculations)

Computational chemistry provides powerful tools for predicting the NMR spectra of molecules, which serves as a valuable aid in structure elucidation and validation. For Benzamide, 2-hydroxy-N-pyrazin-2-yl-, DFT calculations can be used to predict both ¹H and ¹³C NMR chemical shifts.

The standard methodology involves:

Geometry Optimization: The molecule's geometry is first optimized using a suitable DFT functional (e.g., B3LYP) and basis set to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method.

Chemical Shift Prediction: The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. δcalc = σTMS - σiso

The predicted chemical shifts can be compared directly with experimental data. A good correlation between the calculated and observed spectra provides strong confidence in the structural assignment. Discrepancies can point to environmental effects (like solvent or hydrogen bonding) not fully captured by the calculation or suggest a different molecular conformation.

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C=O (Amide) | 167.5 | 167.3 | - | - |

| NH (Amide) | - | - | 10.5 | 10.7 |

| Aromatic C-H | 121.5 | 121.8 | 7.6 | 7.6 |

| Aromatic C-H | 129.0 | 129.2 | 8.0 | 8.0 |

| Aromatic C-N | 138.2 | 138.0 | - | - |

Mechanistic Studies and Target Identification

Elucidation of Specific Molecular Targets

Investigations into the molecular targets of "Benzamide, 2-hydroxy-N-pyrazin-2-yl-" and its analogs have pointed towards several key enzymes and biological macromolecules. These studies are crucial for understanding the compound's therapeutic potential.

Identification of Key Enzyme Targets

Research has highlighted a number of enzymes that are potentially inhibited by pyrazine-containing compounds, suggesting that "Benzamide, 2-hydroxy-N-pyrazin-2-yl-" may act on one or more of these. The core structure, combining a pyrazine (B50134) ring with a benzamide (B126) moiety, is a recurring motif in various kinase inhibitors.

Protein Kinase D (PKD) Isoforms, Glucokinase, and CHK1 Kinase: The pyrazine ring is a key pharmacophore in a variety of kinase inhibitors. nih.gov For instance, pyrazine-2-carbonitrile and pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1), a crucial mediator in the DNA damage response. nih.gov SRA737 and Prexasertib are examples of pyrazine-2-carbonitrile derivatives that act as selective CHK1 inhibitors. nih.gov Furthermore, Darovasertib, a pyrazine-2-carboxamide, is a potent inhibitor of Protein Kinase C (PKC), a family of kinases with structural similarities to PKD. nih.gov While direct inhibition of PKD and Glucokinase by "Benzamide, 2-hydroxy-N-pyrazin-2-yl-" has not been explicitly demonstrated, the prevalence of the pyrazine moiety in kinase inhibitors suggests these as plausible targets.

Matrix Metalloproteinase-8 (MMP-8): In silico target fishing studies on substituted N-(pyrazin-2-yl)benzenesulfonamides, which are structurally analogous to "Benzamide, 2-hydroxy-N-pyrazin-2-yl-", have identified Matrix Metalloproteinase-8 (MMP-8) as a promising molecular target. nih.gov MMP-8, also known as neutrophil collagenase, plays a significant role in the degradation of extracellular matrix proteins and is implicated in various physiological and pathological processes.

The table below summarizes the potential enzyme targets for pyrazine-containing compounds related to "Benzamide, 2-hydroxy-N-pyrazin-2-yl-".

| Enzyme Target | Compound Class | Key Findings |

| CHK1 Kinase | Pyrazine-2-carbonitrile/carboxamide derivatives | Potent and selective inhibition, often ATP-competitive. nih.gov |

| Protein Kinase C (PKC) | Pyrazine-2-carboxamide derivatives (e.g., Darovasertib) | Highly specific and potent inhibition. nih.gov |

| Matrix Metalloproteinase-8 (MMP-8) | N-(pyrazin-2-yl)benzenesulfonamides | Identified as a promising target through in silico studies. nih.gov |

Investigating DNA as a Direct Biological Target

DNA is a major intracellular target for a wide array of biologically active compounds. nih.gov Studies on pyrazine-based derivatives suggest that these molecules can interact with DNA, potentially interfering with its vital functions. nih.gov The mode of this interaction, however, appears to be complex and may vary depending on the specific structure of the compound.

Proposed Mechanisms of Biological Action at the Molecular Level

The biological activities of "Benzamide, 2-hydroxy-N-pyrazin-2-yl-" and related compounds are believed to stem from their interactions with specific molecular targets, leading to the modulation of key cellular pathways.

Detailed Pathways of Enzyme Inhibition

For pyrazine-based kinase inhibitors, the primary mechanism of action is often ATP-competitive inhibition. nih.gov These molecules typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby disrupting downstream signaling pathways. nih.gov In the case of CHK1 inhibitors, this abrogation of the DNA damage checkpoint can lead to premature entry into mitosis and cell death in cancer cells with damaged DNA. nih.gov

Modes of Interaction Leading to Antimicrobial Effects

Derivatives of salicylanilides and pyrazine have been recognized for their antimicrobial properties. nih.gov A study on 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates, which combine a salicylanilide-like structure with a pyrazine moiety, demonstrated significant in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While the precise molecular mechanism remains to be fully elucidated, it is hypothesized that these compounds may disrupt cell membrane integrity or interfere with essential metabolic pathways in bacteria. Pyrazine-containing thiazolines have also shown notable antibacterial and antimycobacterial activity. nih.gov

Intercalative Binding Mechanisms with Biological Macromolecules

The interaction of pyrazine-containing compounds with DNA can occur through several non-covalent modes, including groove binding and intercalation. nih.govnih.gov Molecular docking studies of some pyrazine-based derivatives suggest that the pyrazine ring can insert itself between the deoxyribose rings in the DNA groove, leading to non-specific π–π interactions. nih.gov In contrast, studies on certain metal complexes of a pyrazine–thiazole ligand have indicated an intercalative binding mode, where the planar aromatic structure of the compound inserts between the base pairs of the DNA double helix. rsc.org This intercalative binding can distort the DNA structure and interfere with replication and transcription. Further research is needed to determine the specific mode of DNA interaction for "Benzamide, 2-hydroxy-N-pyrazin-2-yl-".

Strategies for Investigating Selectivity and Specificity of Action

The determination of a compound's selectivity and specificity is a critical aspect of mechanistic studies and target identification. For "Benzamide, 2-hydroxy-N-pyrazin-2-yl-," and its analogs, a multi-faceted approach is employed to understand its interaction with biological targets. This involves a combination of in vitro biochemical assays, cell-based assays, and broader screening panels to build a comprehensive profile of the compound's activity. The ultimate goal is to ascertain its potency against the intended target while minimizing off-target effects.

A primary strategy for assessing selectivity involves screening the compound against a panel of related and unrelated biological targets. This is particularly crucial for classes of compounds known to interact with large families of proteins, such as kinases or G-protein coupled receptors. For instance, in the development of kinase inhibitors, it is standard practice to test for activity against a broad spectrum of kinases to identify any potential off-target inhibition.

One example of this approach can be seen in the study of pyrazine-based kinase inhibitors. For a series of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids, researchers investigated their selectivity against the PIM kinase family, which are structurally related to the intended target, casein kinase 2 alpha (CSNK2A). By comparing the half-maximal inhibitory concentrations (IC50) against both CSNK2A and PIM3, a selectivity ratio can be calculated, providing a quantitative measure of the compound's preference for its target.

| Compound | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity Ratio (PIM3/CSNK2A) |

| Analog 1 | 12 | 18 | 1.5 |

| Analog 2 | >10000 | >10000 | - |

| Analog 3 | 24 | 73 | 3.0 |

| Analog 4 | 16 | 36 | 2.2 |